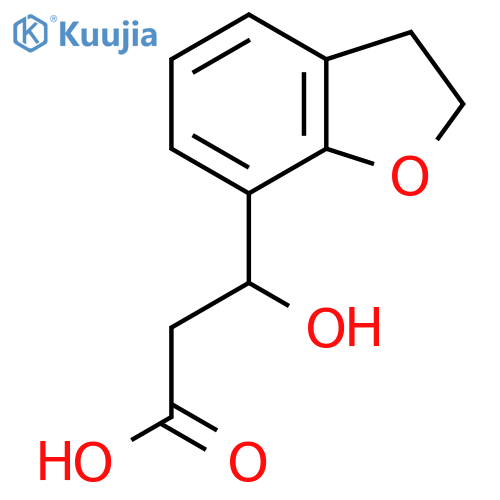

Cas no 2110613-13-1 (3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid)

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid

- 2110613-13-1

- EN300-1779539

-

- インチ: 1S/C11H12O4/c12-9(6-10(13)14)8-3-1-2-7-4-5-15-11(7)8/h1-3,9,12H,4-6H2,(H,13,14)

- InChIKey: KJSQRONECJKXFK-UHFFFAOYSA-N

- ほほえんだ: O1CCC2C=CC=C(C(CC(=O)O)O)C1=2

計算された属性

- せいみつぶんしりょう: 208.07355886g/mol

- どういたいしつりょう: 208.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779539-2.5g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 2.5g |

$2014.0 | 2023-09-20 | ||

| Enamine | EN300-1779539-0.1g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 0.1g |

$904.0 | 2023-09-20 | ||

| Enamine | EN300-1779539-5.0g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 5g |

$2981.0 | 2023-06-02 | ||

| Enamine | EN300-1779539-5g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 5g |

$2981.0 | 2023-09-20 | ||

| Enamine | EN300-1779539-0.05g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 0.05g |

$864.0 | 2023-09-20 | ||

| Enamine | EN300-1779539-1.0g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 1g |

$1029.0 | 2023-06-02 | ||

| Enamine | EN300-1779539-0.25g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 0.25g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1779539-0.5g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 0.5g |

$987.0 | 2023-09-20 | ||

| Enamine | EN300-1779539-10.0g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 10g |

$4421.0 | 2023-06-02 | ||

| Enamine | EN300-1779539-1g |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid |

2110613-13-1 | 1g |

$1029.0 | 2023-09-20 |

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid 関連文献

-

1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

2. Book reviews

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acidに関する追加情報

Comprehensive Overview of 3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid (CAS No. 2110613-13-1)

3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid (CAS No. 2110613-13-1) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of hydroxypropanoic acid derivatives, which are known for their versatility in drug design and development. The presence of a dihydrobenzofuran moiety coupled with a hydroxypropanoic acid side chain makes this molecule particularly interesting for researchers exploring novel therapeutic agents.

In recent years, the demand for bioactive small molecules like 3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid has surged, driven by advancements in precision medicine and targeted drug delivery systems. Researchers are increasingly focusing on compounds that exhibit favorable pharmacokinetic properties and low toxicity profiles, both of which are areas where this molecule shows promise. Its structural similarity to naturally occurring phenolic acids further enhances its appeal for applications in nutraceuticals and functional foods.

The synthesis of 3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid typically involves multi-step organic reactions, including Friedel-Crafts alkylation and hydroxylation processes. These methods are well-documented in peer-reviewed journals, making this compound accessible to synthetic chemists. One of the key advantages of this molecule is its chiral center, which opens up possibilities for enantioselective synthesis and the development of stereospecific drugs. This aspect is particularly relevant given the growing emphasis on chiral pharmaceuticals in the modern drug discovery pipeline.

From a mechanistic standpoint, 3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid has shown interesting interactions with various enzymatic systems. Preliminary studies suggest that the dihydrobenzofuran core may contribute to enzyme inhibition properties, while the hydroxypropanoic acid moiety could facilitate cellular uptake and metabolic stability. These characteristics make it a compelling candidate for further investigation in drug discovery programs targeting inflammatory pathways and oxidative stress-related conditions.

The compound's potential extends beyond pharmaceuticals into the realm of material science. Its aromatic system and functional groups make it a potential building block for advanced polymers and smart materials. Researchers are exploring its use in biodegradable plastics and sustainable coatings, aligning with current global trends toward green chemistry and environmentally friendly materials.

Quality control and analytical characterization of 3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid typically employ techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and potential commercial applications. The availability of high-purity samples (typically >98%) through reputable chemical suppliers has facilitated its adoption in various research settings.

Looking ahead, the scientific community anticipates growing interest in 3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid as more structure-activity relationship studies emerge. Its combination of aromatic character and polar functionality presents numerous opportunities for molecular optimization and derivatization. As research continues to uncover its full potential, this compound may well emerge as an important scaffold in multiple areas of chemical and biological sciences.

2110613-13-1 (3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid) 関連製品

- 1235635-56-9(2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)

- 1805535-84-5(3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde)

- 2229151-92-0(4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol)

- 1177342-31-2(2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride)

- 1036379-05-1(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-Naphthyridine)

- 407-20-5(3-Bromo-5-fluoropyridine)

- 2171626-00-7(1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid)

- 2034250-95-6(N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,3'-bifuran]-5-yl}methyl)ethanediamide)

- 1234616-72-8(Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

- 37710-81-9(TC AQP1 1)